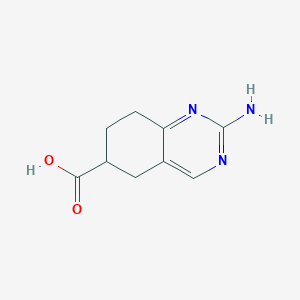

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a compound with the molecular weight of 193.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolines can be achieved using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis

The molecular structure of 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is represented by the Inchi Code: 1S/C9H11N3O2/c10-9-11-4-6-3-5 (8 (13)14)1-2-7 (6)12-9/h4-5H,1-3H2, (H,13,14) (H2,10,11,12) .Chemical Reactions Analysis

In the synthesis of 5,6,7,8-tetrahydroquinazolines, α-aminoamidines react with bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and is characterized by excellent yields .Physical And Chemical Properties Analysis

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a powder at room temperature . It has a molecular weight of 193.21 .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Tetrahydroquinoline Derivatives

Ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate reacts with 2-nitrobenzaldehydes to produce a mixture of 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives as the main products. This demonstrates the use of 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid in synthesizing complex heterocyclic structures (Bombarda et al., 1992).

Reduction of Tetrahydroquinazoline Carboxylic Acids

The catalytic reduction of tetrahydroquinazoline carboxylic acids produces dihydro-derivatives. This process involves the rearrangement of molecules, demonstrating the compound's versatility in chemical transformations (Armarego & Milloy, 1973).

Pharmaceutical Research

Chitinase Inhibitors

Heterocyclic N-acetylglucosaminyl amides and chitobiosyl amides of 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid were prepared to explore their potential as chitinase inhibitors. Enzyme assays showed moderate inhibitory activities, suggesting the compound's relevance in developing chitinase-targeting drugs (Rottmann et al., 1999).

Glycine Site Antagonism on the NMDA Receptor

2-Carboxytetrahydroquinolines derived from this compound have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. These findings contribute to the understanding of NMDA receptor functioning and the development of potential therapeutic agents (Carling et al., 1992).

Synthesis of Heterocyclic Compounds

- Synthesis of Tetra- and Penta-heterocyclic Compounds: The compound serves as a precursor in the synthesis of complex heterocyclic structures with potential applications in various fields, including pharmaceuticals (Abdallah et al., 2009).

Miscellaneous Applications

Synthesis of Fluorescent Brightening Agents

It has been used in the synthesis of 2-Aryl-6-substituted quinolines, which are studied for their potential as fluorescent brightening agents, indicating its utility in material science and industrial applications (Rangnekar & Shenoy, 1987).

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation

The compound has been used in palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, showcasing its potential in advanced synthetic chemistry (Shabashov & Daugulis, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

特性

IUPAC Name |

2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h4-5H,1-3H2,(H,13,14)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIUEYSRNRECET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2CC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)

![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)

![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)

![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)

![N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide](/img/structure/B2721666.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)